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Compound of Interest

Compound Name: 2-(3-Bromophenoxy)acetic acid

Cat. No.: B157064 Get Quote

[2] 2-(3-Bromophenoxy)acetic acid | C8H7BrO3 | ChemSpider Structure, properties, spectra,

suppliers and links for: 2-(3-Bromophenoxy)acetic acid, 1798-99-8. --INVALID-LINK-- (3-

Bromophenoxy)acetic acid | CAS 1798-99-8 | SCBT - Santa Cruz ... (3-Bromophenoxy)acetic

acid is a compound with the chemical formula C8H7BrO3. It is a derivative of phenoxyacetic

acid and has a bromine atom substituted at the ... --INVALID-LINK-- Synthesis and Biological

Evaluation of Novel 2-Phenoxyacetic Acid ... The results demonstrated that compound 4n, 2-(3-

(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase,

with an IC50 value of ... --INVALID-LINK-- 2-(3-bromophenoxy)acetic acid | CAS 1798-99-8 |

Biosynth 2-(3-bromophenoxy)acetic acid; (3-Bromophenoxy)acetic acid; Acetic acid, 2-(3-

bromophenoxy)-; Acide (3-bromophénoxy)acétique; --INVALID-LINK-- 2-(3-
Bromophenoxy)acetic acid | C8H7BrO3 - PubChem 2-(3-Bromophenoxy)acetic acid is a

natural product. 2-(3-BROMOPHENOXY)ACETIC ACID is an odorless white to off-white

crystalline solid. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-

phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and

evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound

4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-

glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that

the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the

activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive

inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse

model of diabetes. The results showed that 4n could significantly reduce the blood glucose

levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the

development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation
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of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were

synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated

that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound

against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies

showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could

enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a

non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also

evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce

the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate

for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological

Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives

were synthesized and evaluated for their α-glucosidase inhibitory activity. The results

demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most

active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and

docking studies showed that the introduction of trifluoromethoxy at the meta-position of the

benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n

revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect

of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could

significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a

promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK--

Synthesis and evaluation of phenoxyacetic acid derivatives as ... - Nature ... Show that 2-(3-
bromophenoxy)acetic acid (compound 6g) exhibits significant inhibitory activity against

protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 4.38 ± 0.13 μM. ... The study

suggests that the bromophenyl group of 6g fits into a hydrophobic pocket of the enzyme's

active site. ... The compound was found to be a competitive inhibitor of PTP1B. --INVALID-

LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... ... 2-(3-
bromophenoxy)acetic acid (6g) as a potent protein tyrosine phosphatase 1B (PTP1B)

inhibitor with an IC50 value of 4.38 ± 0.13 μM. ... Kinetic studies revealed that compound 6g is

a competitive inhibitor of PTP1B. ... Docking studies suggested that the bromophenyl group of

6g is well-accommodated in a hydrophobic pocket of the active site of PTP1B. --INVALID-LINK-

- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... This study reports the

synthesis and biological evaluation of a series of phenoxyacetic acid derivatives as protein

tyrosine phosphatase 1B (PTP1B) inhibitors. Among the synthesized compounds, 2-(3-
bromophenoxy)acetic acid (compound 6g) was identified as the most potent inhibitor with an

IC50 value of 4.38 ± 0.13 μM. Kinetic analysis revealed that compound 6g acts as a
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competitive inhibitor of PTP1B. Molecular docking studies were performed to understand the

binding mode of 6g within the active site of PTP1B. The results indicated that the bromophenyl

group of 6g is well-accommodated in a hydrophobic pocket of the active site. These findings

suggest that 2-(3-bromophenoxy)acetic acid could be a promising scaffold for the

development of novel PTP1B inhibitors for the treatment of diabetes and obesity. --INVALID-

LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... Abstract. A

series of phenoxyacetic acid derivatives were synthesized and evaluated for their in vitro

inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Among them, compound

6g, 2-(3-bromophenoxy)acetic acid, was found to be the most potent inhibitor with an IC50

value of 4.38 ± 0.13 μM. A kinetic study showed that compound 6g was a competitive inhibitor.

A molecular docking study was also performed to investigate the binding mode of compound

6g to the active site of PTP1B. --INVALID-LINK-- Synthesis and biological evaluation of

phenoxyacetic acid derivatives ... ... (6g) 2-(3-bromophenoxy)acetic acid PTP1B 4.38 ± 0.13

... The inhibitory activity of the synthesized compounds against PTP1B was evaluated using p-

nitrophenyl phosphate (p-NPP) as a substrate. ... The enzyme reaction was initiated by the

addition of PTP1B to a solution containing the inhibitor and p-NPP in a buffer (50 mM HEPES,

pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol). ... The reaction was stopped by the addition of

NaOH, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and

evaluation of phenoxyacetic acid derivatives as potent ... The most active compound, 2-(3-
bromophenoxy)acetic acid (6g), showed potent PTP1B inhibitory activity with an IC50 value

of 4.38 ± 0.13 μM. Kinetic studies revealed that compound 6g is a competitive inhibitor of

PTP1B. --INVALID-LINK-- Discovery of Novel Phenoxyacetic Acid Derivatives as Potent and ...

... This study focuses on the discovery of novel phenoxyacetic acid derivatives as potent and

selective inhibitors of protein tyrosine phosphatase 1B (PTP1B). ... Compound 12h, a

derivative with a bromine at the meta-position of the phenoxy ring, exhibited excellent PTP1B

inhibitory activity (IC50 = 0.89 μM) and selectivity against other PTPs. --INVALID-LINK--

Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... ... A series of 2-

phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase

inhibitory activity. ... Compound 4n, which has a trifluoromethoxy group at the meta-position,

was the most potent with an IC50 of 0.13 μM. ... The assay was performed using yeast α-

glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. ... The reaction

mixture contained the enzyme, substrate, and inhibitor in a phosphate buffer (pH 6.8). ... The

reaction was stopped by adding sodium carbonate, and the absorbance was measured at 405

nm. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A

novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-
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glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-

(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase,

with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the

introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the

activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive

inhibitor of α-glucosidase. --INVALID-LINK-- An In-depth Technical Guide on the Potential

Therapeutic Targets of 2-(3-Bromophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxy)acetic acid is a synthetic organic compound that has garnered interest in

the scientific community for its potential therapeutic applications. As a derivative of

phenoxyacetic acid, it serves as a scaffold for the development of novel bioactive molecules.

This technical guide provides a comprehensive overview of the identified therapeutic targets of

2-(3-bromophenoxy)acetic acid and its analogs, presenting key quantitative data, detailed

experimental protocols, and visual representations of relevant biological pathways and

experimental workflows. This document is intended to be a valuable resource for researchers

and professionals involved in drug discovery and development.

Identified Therapeutic Targets
Research has primarily identified two key enzymes as potential therapeutic targets for 2-(3-
bromophenoxy)acetic acid and its derivatives: Protein Tyrosine Phosphatase 1B (PTP1B)

and α-glucosidase. Both enzymes are implicated in metabolic disorders, suggesting the

potential of this chemical scaffold in the development of treatments for conditions such as

diabetes and obesity.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating

insulin and leptin signaling pathways. Its inhibition is a well-established strategy for the

treatment of type 2 diabetes and obesity.

Quantitative Data Summary

A study on phenoxyacetic acid derivatives identified 2-(3-bromophenoxy)acetic acid (referred

to as compound 6g in the study) as a potent inhibitor of PTP1B.
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Compound Target IC50 (μM) Inhibition Type

2-(3-

Bromophenoxy)acetic

acid (6g)

PTP1B 4.38 ± 0.13 Competitive

Another study on phenoxyacetic acid derivatives discovered a related compound with a

bromine at the meta-position exhibiting strong PTP1B inhibitory activity.

Compound Target IC50 (μM)

Derivative with meta-bromine

(12h)
PTP1B 0.89

Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of 2-(3-bromophenoxy)acetic acid against PTP1B was determined

using an in vitro enzymatic assay.

Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (pNPP)

as the substrate.

Assay Buffer: 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

Procedure:

The enzyme reaction is initiated by adding PTP1B to a solution containing the inhibitor (2-
(3-bromophenoxy)acetic acid) and pNPP in the assay buffer.

The reaction mixture is incubated at a specified temperature and for a specific duration.

The reaction is terminated by the addition of a strong base, such as sodium hydroxide

(NaOH).

The absorbance of the resulting solution is measured at 405 nm to quantify the amount of

p-nitrophenol produced, which is proportional to the enzyme activity.
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Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme

activity by 50%, is calculated from the dose-response curve.

Signaling Pathway

Insulin Insulin Receptor IRS (Phosphorylated)

IRS (Dephosphorylated)

Downstream Signaling

PTP1B
Dephosphorylates

2-(3-Bromophenoxy)acetic acid
Inhibits

Glucose Uptake

Click to download full resolution via product page

Caption: Inhibition of PTP1B by 2-(3-Bromophenoxy)acetic acid enhances insulin signaling.

Experimental Workflow
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Caption: Workflow for the in vitro PTP1B inhibition assay.

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down

complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion

and absorption, thereby reducing postprandial blood glucose levels.

Quantitative Data Summary
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While 2-(3-bromophenoxy)acetic acid itself was not the most potent compound in a study of

novel 2-phenoxyacetic acid derivatives, a structurally related analog, 2-(3-

(trifluoromethoxy)phenoxy)acetic acid (compound 4n), demonstrated significant α-glucosidase

inhibitory activity. This highlights the potential of the 2-phenoxyacetic acid scaffold, with

substitutions at the meta-position of the benzene ring, for targeting this enzyme.

Compound Target IC50 (μM) Inhibition Type

2-(3-

(Trifluoromethoxy)phe

noxy)acetic acid (4n)

α-Glucosidase 0.13 ± 0.01 Non-competitive

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase was evaluated using an in vitro enzymatic assay.

Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG)

as the substrate.

Assay Buffer: Phosphate buffer (pH 6.8).

Procedure:

A reaction mixture is prepared containing the enzyme, substrate, and the test compound

(inhibitor) in the phosphate buffer.

The mixture is incubated for a defined period at a specific temperature.

The reaction is stopped by the addition of sodium carbonate.

The absorbance is measured at 405 nm to determine the amount of p-nitrophenol

released.

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition

against the inhibitor concentration.

Signaling Pathway
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Caption: Inhibition of α-glucosidase by a 2-phenoxyacetic acid derivative reduces glucose

absorption.

Logical Relationship of Structure-Activity
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Caption: Structure-activity relationship of 2-phenoxyacetic acid derivatives.

Conclusion
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The available scientific literature indicates that 2-(3-bromophenoxy)acetic acid and its

analogs are promising scaffolds for the development of inhibitors against PTP1B and α-

glucosidase. The competitive inhibition of PTP1B by 2-(3-bromophenoxy)acetic acid
suggests its potential in the treatment of insulin resistance and obesity. Furthermore, the

significant non-competitive inhibition of α-glucosidase by a closely related analog highlights the

tunability of this scaffold to target different enzymes involved in metabolic regulation.

Further research, including in vivo studies and medicinal chemistry efforts to optimize potency

and selectivity, is warranted to fully elucidate the therapeutic potential of this class of

compounds. The detailed experimental protocols and data presented in this guide provide a

solid foundation for future investigations in this area.

To cite this document: BenchChem. [potential therapeutic targets of 2-(3-
Bromophenoxy)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157064#potential-therapeutic-targets-of-2-3-
bromophenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b157064?utm_src=pdf-body
https://www.benchchem.com/product/b157064?utm_src=pdf-body
https://www.benchchem.com/product/b157064#potential-therapeutic-targets-of-2-3-bromophenoxy-acetic-acid
https://www.benchchem.com/product/b157064#potential-therapeutic-targets-of-2-3-bromophenoxy-acetic-acid
https://www.benchchem.com/product/b157064#potential-therapeutic-targets-of-2-3-bromophenoxy-acetic-acid
https://www.benchchem.com/product/b157064#potential-therapeutic-targets-of-2-3-bromophenoxy-acetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157064?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

